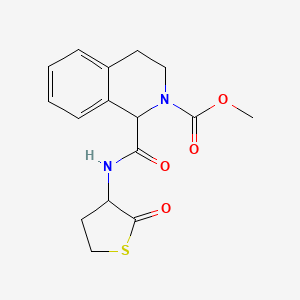
methyl 1-((2-oxotetrahydrothiophen-3-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-((2-oxotetrahydrothiophen-3-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality methyl 1-((2-oxotetrahydrothiophen-3-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-((2-oxotetrahydrothiophen-3-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Alkaloid Synthesis
The compound relates closely to the synthesis and functionalization of tetrahydroisoquinoline derivatives, a crucial scaffold in organic chemistry and alkaloid synthesis. Research by Huber and Seebach (1987) demonstrates the diastereoselective alkylation of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, including the synthesis of the alkaloid (+)-corlumine, showcasing the compound's relevance in constructing complex natural products and enantiomerically pure substances (Huber & Seebach, 1987).
Material Science and Crystallography
In material science and crystallography, derivatives similar to the compound have been studied for their ability to form cocrystals and their structural characterization. Linden et al. (2006) investigated the cocrystallization of diastereoisomers of 1,4-dihydropyridine derivatives, revealing insights into the molecular arrangements and interactions within crystals. This work contributes to our understanding of molecular design and crystal engineering principles (Linden et al., 2006).
Pharmacology and Medicinal Chemistry
In the realm of pharmacology and medicinal chemistry, derivatives of tetrahydroisoquinoline, closely related to the compound of interest, have been synthesized and evaluated for their biological activities. For instance, Desai et al. (2007) synthesized new quinazolines as potential antimicrobial agents, indicating the compound's relevance in the development of new therapeutic agents (Desai et al., 2007).
Chemical Reactivity and Functionalization
Research into the chemical reactivity and functionalization of cyclic amines and isoquinoline derivatives sheds light on novel synthetic methodologies and the creation of diverse molecular architectures. Kang et al. (2015) demonstrated the redox-annulation of cyclic amines with α,β-unsaturated carbonyl compounds, highlighting innovative approaches to constructing ring-fused structures and expanding the toolbox for synthetic chemists (Kang et al., 2015).
Propiedades
IUPAC Name |
methyl 1-[(2-oxothiolan-3-yl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-16(21)18-8-6-10-4-2-3-5-11(10)13(18)14(19)17-12-7-9-23-15(12)20/h2-5,12-13H,6-9H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDLUEWBDMMLPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3CCSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-((2-oxotetrahydrothiophen-3-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



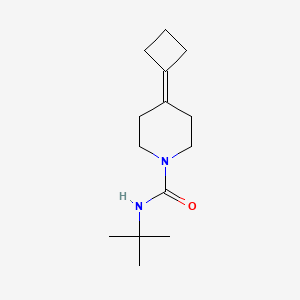

![5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415061.png)
![N-cyclohexyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2415062.png)

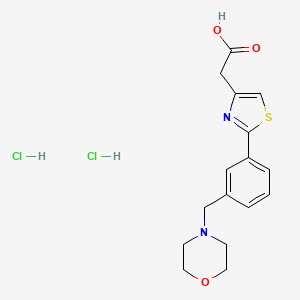
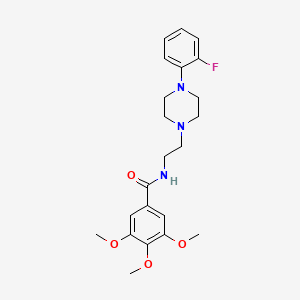

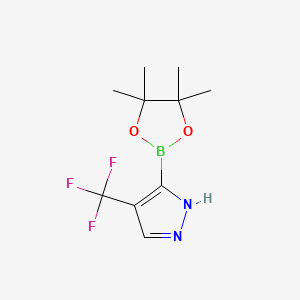
![3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2415070.png)
![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2415071.png)
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2415073.png)